2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
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Overview
Description
2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano and methoxy groups, along with a sulfanylacetamide moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-methoxybenzaldehyde and malononitrile.
Introduction of Cyano Groups: The cyano groups are introduced via a nucleophilic substitution reaction using suitable reagents like cyanogen bromide.
Formation of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Cyanogen bromide, various nucleophiles, solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyridine compounds.
Scientific Research Applications
2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in key biological processes.
Pathways: Modulating signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: A compound with a similar sulfanylacetamide moiety but different substituents on the pyridine ring.
Acetamide, 2-[[3,5-dicyano-1,4,5,6-tetrahydro-4-(2-methoxyphenyl)-6-oxo-2-pyridinyl]thio]-: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide lies in its specific combination of cyano, methoxy, and sulfanylacetamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N4O3S |
---|---|
Molecular Weight |
342.4g/mol |
IUPAC Name |
2-[[3,5-dicyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-5-3-2-4-9(12)14-10(6-17)15(22)20-16(11(14)7-18)24-8-13(19)21/h2-5,10,14H,8H2,1H3,(H2,19,21)(H,20,22) |
InChI Key |
AZEMTNJQXSOTML-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)N)C#N |
Canonical SMILES |
COC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)N)C#N |
Origin of Product |
United States |
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